molecular formula C7H3F2NO3 B2426437 2,3-Difluoro-4-nitrobenzaldehyde CAS No. 1803729-97-6

2,3-Difluoro-4-nitrobenzaldehyde

Cat. No.: B2426437
CAS No.: 1803729-97-6
M. Wt: 187.102
InChI Key: RSDAMRUKTYKUFP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a nitro group is substituted at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-nitrobenzaldehyde typically involves the nitration of 2,3-difluorobenzaldehyde. One common method includes the reaction of 2,3-difluorobenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 position .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitrobenzaldehyde depends on its application. In chemical reactions, the electron-withdrawing effects of the nitro and fluoro groups influence the reactivity of the compound. For example, the nitro group activates the benzaldehyde towards nucleophilic substitution reactions. In biological applications, the compound’s interactions with molecular targets and pathways are determined by its structural features and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-nitrobenzaldehyde: Similar structure but with different substitution pattern.

    2,3-Difluorobenzaldehyde: Lacks the nitro group.

    4-Nitrobenzaldehyde: Lacks the fluoro groups

Uniqueness

The specific substitution pattern also differentiates it from other similar compounds, providing distinct properties and reactivity .

Properties

IUPAC Name

2,3-difluoro-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDAMRUKTYKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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